molecular formula C14H14N4 B11086892 3-(7,8-dimethylimidazo[4,5-e]indol-3(6H)-yl)propanenitrile

3-(7,8-dimethylimidazo[4,5-e]indol-3(6H)-yl)propanenitrile

Cat. No.: B11086892
M. Wt: 238.29 g/mol
InChI Key: SSRRDLNQKDKGGZ-UHFFFAOYSA-N
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Description

2-[7,8-DIMETHYLIMIDAZO[4,5-E]INDOL-3(6H)-YL]ETHYL CYANIDE is a complex organic compound that belongs to the class of imidazoindoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7,8-DIMETHYLIMIDAZO[4,5-E]INDOL-3(6H)-YL]ETHYL CYANIDE typically involves the alkylation of 7,8-dimethylimidazo[4,5-e]indole. This process can be carried out in dioxane in the presence of sodium alkoxide or an aqueous solution of potassium hydroxide. Common alkylating agents used include alkyl halides, ethylene oxide, and acrylonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-[7,8-DIMETHYLIMIDAZO[4,5-E]INDOL-3(6H)-YL]ETHYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted imidazoindoles.

Scientific Research Applications

2-[7,8-DIMETHYLIMIDAZO[4,5-E]INDOL-3(6H)-YL]ETHYL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[7,8-DIMETHYLIMIDAZO[4,5-E]INDOL-3(6H)-YL]ETHYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethylimidazo[4,5-e]indole: A precursor in the synthesis of 2-[7,8-DIMETHYLIMIDAZO[4,5-E]INDOL-3(6H)-YL]ETHYL CYANIDE.

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

Uniqueness

2-[7,8-DIMETHYLIMIDAZO[4,5-E]INDOL-3(6H)-YL]ETHYL CYANIDE is unique due to its specific structure, which combines an imidazoindole core with a cyanoethyl group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

3-(7,8-dimethyl-6H-pyrrolo[3,2-e]benzimidazol-3-yl)propanenitrile

InChI

InChI=1S/C14H14N4/c1-9-10(2)17-11-4-5-12-14(13(9)11)16-8-18(12)7-3-6-15/h4-5,8,17H,3,7H2,1-2H3

InChI Key

SSRRDLNQKDKGGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C3=C(C=C2)N(C=N3)CCC#N)C

Origin of Product

United States

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